REACTION_CXSMILES
|
O=[C:2]1[NH:8][CH2:7][CH2:6][CH:5]([C:9]([O-])=[O:10])[CH2:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C1COCC1.O>[NH:8]1[CH2:2][CH2:3][CH2:4][CH:5]([CH2:9][OH:10])[CH2:6][CH2:7]1 |f:1.2.3.4.5.6,7.8|
|
Name
|
7-oxoazepane-4-carboxylate
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CCN1)C(=O)[O-]
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.02 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.04 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 hr and at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solid was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |